molecular formula C21H23N3O4 B4236226 3,4-diethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

3,4-diethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B4236226
M. Wt: 381.4 g/mol
InChI Key: GGSWWKUEHFRUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-diethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMXAA and has been studied for its anticancer and antiviral properties.

Mechanism of Action

The mechanism of action of DMXAA is not fully understood, but studies have suggested that it works by activating the immune system and inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α). TNF-α is a potent pro-inflammatory cytokine that can induce tumor necrosis and inhibit angiogenesis, leading to the destruction of cancer cells. DMXAA has also been shown to activate the cGAS-STING pathway, which is involved in the detection of viral infections and the induction of an antiviral immune response.
Biochemical and Physiological Effects:
DMXAA has been shown to have various biochemical and physiological effects, including the induction of cytokine production, the inhibition of angiogenesis, and the induction of tumor necrosis. DMXAA has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of cancer cells. In addition, DMXAA has been shown to have antiviral effects by inhibiting viral replication and inducing an antiviral immune response.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for lab experiments, including its ability to induce tumor necrosis and inhibit angiogenesis, which are essential processes for tumor growth and development. DMXAA is also relatively easy to synthesize and has a high degree of purity. However, DMXAA has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of DMXAA, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in other fields such as immunology and infectious diseases. Future studies may also focus on optimizing the dosage and administration of DMXAA for maximum efficacy and minimizing potential side effects. Additionally, the development of new analogs of DMXAA may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, DMXAA is a chemical compound that has shown promising results in the treatment of cancer and viral infections. Its mechanism of action is not fully understood, but studies have suggested that it works by activating the immune system and inducing the production of cytokines such as TNF-α. DMXAA has several advantages for lab experiments, including its ability to induce tumor necrosis and inhibit angiogenesis, but it also has some limitations, including its potential toxicity. Future studies may focus on optimizing the dosage and administration of DMXAA and exploring its potential applications in other fields such as immunology and infectious diseases.

Scientific Research Applications

DMXAA has been studied for its potential applications in various fields, including cancer and viral infections. In cancer research, DMXAA has shown promising results in the treatment of various types of cancer, including lung, breast, and colon cancer. Studies have shown that DMXAA can induce tumor necrosis and inhibit angiogenesis, which are essential processes for tumor growth and development. DMXAA has also been studied for its antiviral properties, particularly in the treatment of viral infections such as hepatitis B and C.

properties

IUPAC Name

3,4-diethoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-4-26-17-11-10-16(12-18(17)27-5-2)21(25)22-13-19-23-20(24-28-19)15-8-6-14(3)7-9-15/h6-12H,4-5,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSWWKUEHFRUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-diethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 2
Reactant of Route 2
3,4-diethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 3
Reactant of Route 3
3,4-diethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 4
Reactant of Route 4
3,4-diethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 5
Reactant of Route 5
3,4-diethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 6
Reactant of Route 6
3,4-diethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.